molecular formula C8H13NO2 B13029174 (3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL

(3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL

Cat. No.: B13029174
M. Wt: 155.19 g/mol
InChI Key: XCFRGGIJURNRMY-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL is a chiral amino alcohol featuring a 5-methylfuran substituent. The (3S) stereochemistry and the furyl group confer unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The furan ring, an electron-rich heterocycle, may enhance hydrogen-bonding interactions or metabolic stability compared to aromatic phenyl analogs.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3S)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol

InChI

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m0/s1

InChI Key

XCFRGGIJURNRMY-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@H](CCO)N

Canonical SMILES

CC1=CC=C(O1)C(CCO)N

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL is an amino alcohol compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique structure, which includes a furan ring, positions it as a significant candidate for research into therapeutic applications.

Structure and Composition

  • Molecular Formula: C₈H₁₁NO₃
  • Molecular Weight: 169.18 g/mol
  • IUPAC Name: this compound

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction: The amino group can be reduced to yield amines.
  • Substitution: The furan ring may participate in electrophilic or nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds with biological macromolecules, potentially influencing their activity and function.

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of amino alcohols can inhibit the synthesis of peptidoglycan in bacterial cell walls, making them potential candidates for antimicrobial agents .
  • Neuroprotective Effects: Compounds with similar structures have been studied for neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Studies: A study investigated the efficacy of amino alcohol derivatives against drug-resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting a promising avenue for developing new antibiotics .
  • Enzymatic Interactions: Research focused on the interaction of this compound with G-protein coupled receptors (GPCRs), highlighting its potential role in modulating signaling pathways relevant to various physiological processes .

Comparative Analysis

Compound NameBiological ActivityStructural Features
This compoundPotential antimicrobial propertiesContains furan ring
(3S)-3-Amino-3-(2-methyl(2-furyl))propan-1-OLSimilar antimicrobial activityDifferent methyl position on furan
(3S)-3-Amino-3-(3-methyl(2-furyl))propan-1-OLNeuroprotective potentialVariation in side chain structure

Comparison with Similar Compounds

(3S)-3-Amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol (CAS 1447208-02-7)

  • Molecular Formula: C₁₀H₁₂F₃NO
  • Substituent : 4-(Difluoromethyl)-2-fluorophenyl
  • Key Features: Fluorine atoms increase lipophilicity and metabolic stability due to their electronegativity and resistance to oxidation. The difluoromethyl group may enhance bioavailability compared to non-fluorinated analogs. Applications: Likely explored in drug candidates targeting central nervous system (CNS) disorders, where fluorination improves blood-brain barrier penetration .

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-ol (CAS 862594-16-9)

  • Molecular Formula: C₁₀H₁₄FNO
  • Substituent : 3-Fluoro-5-methylphenyl
  • The fluorine atom at the 3-position directs electrophilic substitution reactions away from itself, altering synthetic pathways. Applications: Possible use in asymmetric catalysis or as a chiral building block for β-blocker analogs .

(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-ol (CAS 1213500-89-0)

  • Molecular Formula: C₁₃H₂₁NO
  • Substituent : 4-(tert-Butyl)phenyl
  • Enhanced hydrophobicity may limit aqueous solubility but improve membrane permeability. Applications: Likely investigated in kinase inhibitors or antimicrobial agents where bulky groups disrupt target protein interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Key Structural Feature
(3S)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL C₉H₁₃NO₂ 183.21 g/mol 5-Methylfuran Electron-rich heterocycle
(3S)-3-Amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol C₁₀H₁₂F₃NO 225.20 g/mol 4-(Difluoromethyl)-2-fluorophenyl High lipophilicity, fluorination
(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-ol C₁₀H₁₄FNO 195.22 g/mol 3-Fluoro-5-methylphenyl Steric bulk, directional fluorine
(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-ol C₁₃H₂₁NO 207.31 g/mol 4-(tert-Butyl)phenyl Steric hindrance, hydrophobicity

Research Implications and Trends

  • Electronic Effects : The furyl group in the target compound may offer superior π-π stacking interactions in drug-receptor binding compared to phenyl analogs .
  • Synthetic Accessibility : The tert-butyl derivative (CAS 1213500-89-0) highlights challenges in introducing bulky groups during asymmetric synthesis, suggesting similar hurdles for the 5-methylfuran analog .

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